Soyasapogenol E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

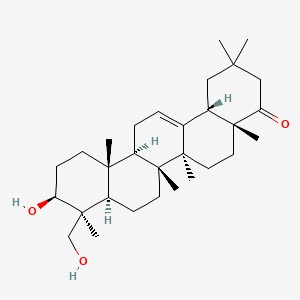

Soyasapogenol E is a pentacyclic triterpenoid that is oleanane containing a double bond between positions 12 and 13, and is substituted by hydroxy groups at the 3beta and 24-positions, and by an oxo group at position 22. It is a pentacyclic triterpenoid and a cyclic ketone. It derives from a hydride of an oleanane.

科学的研究の応用

Nutraceutical Applications

Bioavailability and Metabolism

Research indicates that soyasapogenols, including soyasapogenol E, exhibit superior bioavailability compared to their precursor saponins. In a study involving rats, this compound was metabolized effectively, showcasing a bioavailability exceeding 60% . The metabolic pathways involved include oxidation, hydrolysis, and conjugation with various molecules, which enhance its functional properties . This high bioavailability suggests that this compound can be effectively incorporated into dietary supplements and functional foods.

Health Benefits

This compound is associated with several health-promoting effects:

- Antioxidant Activity : It has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in the body .

- Cardiovascular Protection : Preliminary studies suggest that this compound may contribute to cardiovascular health by improving lipid profiles and reducing inflammation .

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Pharmaceutical Applications

Anticancer Research

This compound has been investigated for its potential role in cancer therapy. It targets specific proteins involved in tumor growth and metastasis. For instance, one study highlighted its ability to suppress tumor growth in p53-deficient cancer cells by inhibiting the CARF protein, which is crucial for cell survival . This mechanism positions this compound as a promising candidate for developing novel anticancer drugs.

Hepatoprotective Effects

Research has also indicated that this compound may offer hepatoprotective benefits. Its antioxidant properties help protect liver cells from damage caused by toxins and oxidative stress, making it a candidate for liver health supplements .

Cosmetic Applications

Skin Health

Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at improving skin health. It may help reduce signs of aging by combating oxidative damage and promoting skin regeneration . Additionally, its anti-inflammatory effects can be beneficial in treating skin conditions such as eczema and psoriasis.

Comprehensive Data Table

特性

CAS番号 |

6750-59-0 |

|---|---|

分子式 |

C30H48O3 |

分子量 |

456.7 g/mol |

IUPAC名 |

(4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-3,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-4-one |

InChI |

InChI=1S/C30H48O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-23,31-32H,9-18H2,1-7H3/t20-,21+,22+,23-,26+,27-,28+,29+,30+/m0/s1 |

InChIキー |

FNRBOAGVUNHDIL-LMZUXBMISA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)O)C)C |

異性体SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5=O)(C)C)C)C)C)(C)CO)O |

正規SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)O)C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。